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hydrochloride

Cat. No.: B10830160 Get Quote

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a

powerful tool for protein engineering and functional studies. 2-Amino-8-oxononanoic acid is an

aliphatic keto-containing amino acid that can be genetically encoded into proteins in host

organisms like Escherichia coli.[1][2] The unique keto functional group serves as a

bioorthogonal handle, allowing for highly specific covalent modification with probes under mild,

physiological conditions.[2] This enables a wide range of applications, including the attachment

of fluorescent dyes, biotin tags, crosslinkers, and other molecular probes for studying protein

function, localization, and interactions.

Principle

The methodology involves two key steps:

Genetic Incorporation: An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is used

to incorporate 2-Amino-8-oxononanoic acid in response to a unique codon, typically an

amber stop codon (UAG), that has been introduced at the desired site in the gene of interest.

[3]

Bioorthogonal Labeling: The keto group on the incorporated amino acid reacts specifically

with a hydrazide or hydroxylamine-functionalized probe to form a stable hydrazone or oxime
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bond, respectively. This reaction is highly selective and proceeds efficiently under

physiological conditions without interfering with native biological processes.[2]

Data Presentation
While specific yields can be target-protein dependent, the incorporation and labeling of 2-

Amino-8-oxononanoic acid has been reported to be highly efficient.[4] The following tables

provide a representative overview of the expected outcomes.

Table 1: Representative Protein Yields for Site-Specific Incorporation of 2-Amino-8-

oxononanoic acid in E. coli

Protein Target
Expression
System

Incorporation
Site (Amber
Codon)

Typical Yield
(mg/L of
culture)

Reference

Green

Fluorescent

Protein (GFP)

pEVOL-based

system in

BL21(DE3)

Permissive

internal loop
1 - 5 [5]

Myoglobin

pET-based

system with

orthogonal

synthetase

Surface-exposed

residue
2 - 8 [4]

Maltose-Binding

Protein (MBP)

T7-based

expression in a

modified E. coli

strain

C-terminal tag

fusion
5 - 15 [5]

Note: Yields are highly dependent on the specific protein, the position of the incorporated

amino acid, and the optimization of expression conditions. Generally, the yield of proteins

containing ncAAs is lower than that of their wild-type counterparts.[5]

Table 2: Representative Labeling Efficiencies of Keto-Containing Proteins with Hydrazide

Probes
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Protein with 2-
Amino-8-
oxononanoic
acid

Labeling
Probe

Reaction
Conditions

Labeling
Efficiency (%)

Analytical
Method

GFP-keto
Fluorescein

hydrazide

pH 6.5-7.5,

Room Temp, 1-2

hours

> 90%

SDS-PAGE with

fluorescence

imaging, Mass

Spectrometry

Myoglobin-keto Biotin hydrazide
pH 7.0, 4°C, 4-6

hours
> 85%

Western Blot

with Streptavidin-

HRP, Mass

Spectrometry

MBP-keto
Rhodamine

hydrazide

pH 7.2, Room

Temp, 1 hour
> 95%

In-gel

fluorescence,

Mass

Spectrometry

Note: Labeling efficiency is typically high due to the specific and rapid nature of the keto-

hydrazide ligation.[4]

Experimental Protocols
Protocol 1: Site-Specific Incorporation of 2-Amino-8-oxononanoic Acid into a Target Protein in

E. coli

This protocol outlines the steps for expressing a target protein containing 2-Amino-8-

oxononanoic acid at a specific site using an evolved pyrrolysyl-tRNA synthetase/tRNA pair.

Materials:

E. coli strain (e.g., BL21(DE3))

Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired

position.
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A compatible plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA (e.g.,

pEVOL-pylT-pylRS).

2-Amino-8-oxononanoic acid.

LB medium and appropriate antibiotics.

IPTG (Isopropyl β-D-1-thiogalactopyranoside) and L-arabinose (or other inducers as required

by the plasmid promoters).

Procedure:

Transformation: Co-transform the E. coli expression host with the target protein plasmid and

the orthogonal synthetase/tRNA plasmid. Plate on LB agar containing the appropriate

antibiotics and incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and

grow overnight at 37°C with shaking.

Expression Culture: The next day, inoculate 1 L of fresh LB medium (with antibiotics) with the

overnight culture to an initial OD600 of 0.05-0.1.

Induction of Orthogonal System: Grow the culture at 37°C with shaking until the OD600

reaches 0.4-0.6. Induce the expression of the synthetase/tRNA pair by adding the

appropriate inducer (e.g., L-arabinose).

Addition of ncAA and Protein Expression Induction: Immediately add 2-Amino-8-oxononanoic

acid to a final concentration of 1-2 mM. Incubate for 30 minutes at 37°C. Induce target

protein expression with IPTG (e.g., to a final concentration of 0.5-1 mM).

Protein Expression: Reduce the temperature to 20-30°C and continue to grow for 16-20

hours with shaking.

Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a

suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
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Protein Purification: Purify the protein of interest using standard chromatography techniques

(e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol 2: Bioorthogonal Labeling of a Keto-Containing Protein with a Hydrazide Probe

This protocol describes the labeling of a purified protein containing 2-Amino-8-oxononanoic

acid with a fluorescent hydrazide.

Materials:

Purified protein containing 2-Amino-8-oxononanoic acid.

Hydrazide-functionalized fluorescent dye (e.g., fluorescein hydrazide).

Labeling buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5).

Desalting column or spin concentrator for buffer exchange and removal of excess dye.

Procedure:

Buffer Exchange: Exchange the purified protein into the labeling buffer. The protein

concentration should typically be in the range of 10-50 µM.

Prepare Hydrazide Probe Solution: Dissolve the hydrazide-functionalized dye in a minimal

amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the labeling

buffer to the desired stock concentration.

Labeling Reaction: Add a 10- to 50-fold molar excess of the hydrazide probe to the protein

solution.

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6

hours. The reaction can be monitored by SDS-PAGE with fluorescence imaging or by mass

spectrometry.

Removal of Excess Probe: Remove the unreacted hydrazide probe by size exclusion

chromatography, dialysis, or using a spin concentrator.
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Characterization: Confirm the labeling by SDS-PAGE with in-gel fluorescence and

Coomassie staining, and determine the labeling efficiency by mass spectrometry.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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